molecular formula C16H9ClN2O6 B303245 2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No. B303245
M. Wt: 360.7 g/mol
InChI Key: QZNQSRFJIWVOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CNB-001 belongs to the class of benzoxazine compounds and has been shown to possess neuroprotective properties.

Mechanism of Action

The exact mechanism of action of 2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is not fully understood. However, it has been suggested that 2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate exerts its neuroprotective effects by modulating several cellular pathways, including the Nrf2/ARE pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. 2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects
2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. 2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, 2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to reduce neuronal apoptosis by inhibiting the expression of pro-apoptotic proteins such as Bax and caspase-3.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is that it has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. This means that there is a wealth of scientific literature available on 2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, which makes it easier for researchers to design experiments and interpret their results. However, one of the limitations of 2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its neuroprotective properties.

Future Directions

There are several future directions for research on 2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate. One area of research is to further elucidate its mechanism of action, particularly with respect to its effects on the Nrf2/ARE pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. Another area of research is to investigate its potential therapeutic applications in other diseases, such as stroke and traumatic brain injury. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate in humans.

Synthesis Methods

2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is synthesized by the condensation reaction between 2-chloro-5-nitrophenylamine and 2-hydroxybenzaldehyde in the presence of acetic anhydride and sodium acetate. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to possess neuroprotective properties by reducing oxidative stress, inflammation, and neuronal apoptosis. 2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

Product Name

2-(2-Chloro-5-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Molecular Formula

C16H9ClN2O6

Molecular Weight

360.7 g/mol

IUPAC Name

[2-(2-chloro-5-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate

InChI

InChI=1S/C16H9ClN2O6/c1-8(20)24-10-3-5-14-12(7-10)16(21)25-15(18-14)11-6-9(19(22)23)2-4-13(11)17/h2-7H,1H3

InChI Key

QZNQSRFJIWVOGM-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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